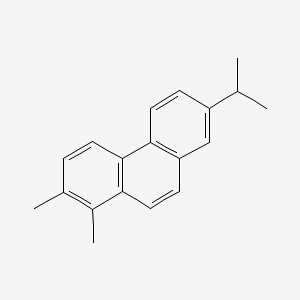
2-Methylretene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylretene is an organic compound with the molecular formula C₁₉H₂₀ It is a derivative of retene, a polycyclic aromatic hydrocarbon The structure of this compound consists of a methyl group attached to the second carbon of the retene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylretene can be synthesized through several methods. One common approach involves the alkylation of retene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of retene derivatives followed by selective methylation. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methylretene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while halogenation can produce halogenated derivatives of this compound.
Scientific Research Applications
2-Methylretene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological activity helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylretene involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, influencing cellular processes. The exact pathways depend on the context of its application, such as its role in drug development or its effects on environmental systems.
Comparison with Similar Compounds
Retene: The parent compound of 2-Methylretene, with similar structural features but lacking the methyl group.
1-Methylretene: Another methylated derivative of retene, differing in the position of the methyl group.
Polycyclic Aromatic Hydrocarbons (PAHs): A broader class of compounds with multiple fused aromatic rings, sharing some chemical properties with this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and potential applications. Its distinct structure allows for targeted studies and applications that may not be possible with other similar compounds.
Properties
CAS No. |
66292-08-8 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1,2-dimethyl-7-propan-2-ylphenanthrene |
InChI |
InChI=1S/C19H20/c1-12(2)15-6-10-18-16(11-15)7-9-17-14(4)13(3)5-8-19(17)18/h5-12H,1-4H3 |
InChI Key |
JSRSVEDODQZAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


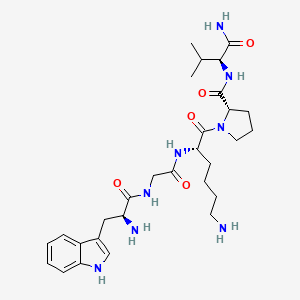
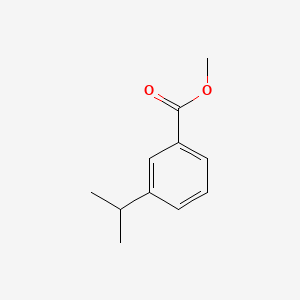

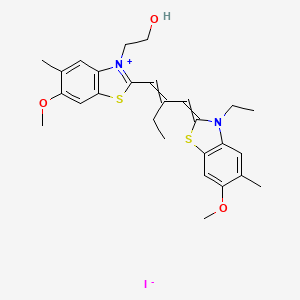
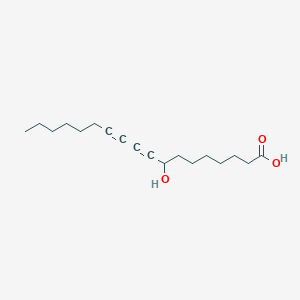
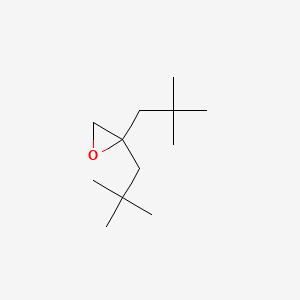

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
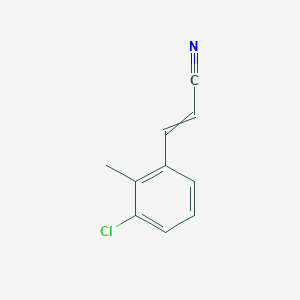
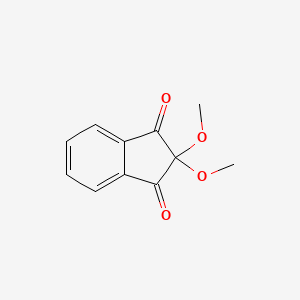
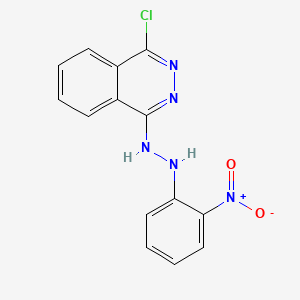
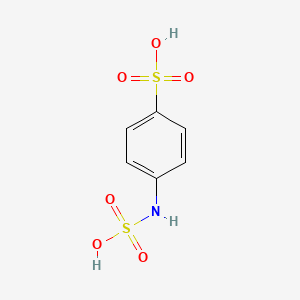
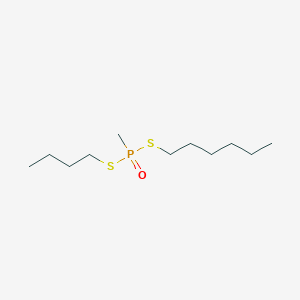
-](/img/structure/B14484288.png)
